molecular formula C14H18N2O B13575168 n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide

n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide

Cat. No.: B13575168
M. Wt: 230.31 g/mol
InChI Key: FUGTZJDUZFMPGU-UHFFFAOYSA-N
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Description

n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound contains an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Preparation Methods

The synthesis of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid, manganese dioxide, and concentrated sulfuric acid. Major products formed from these reactions include various indole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)propyl]prop-2-enamide

InChI

InChI=1S/C14H18N2O/c1-2-14(17)15-9-5-10-16-11-8-12-6-3-4-7-13(12)16/h2-4,6-7H,1,5,8-11H2,(H,15,17)

InChI Key

FUGTZJDUZFMPGU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCN1CCC2=CC=CC=C21

Origin of Product

United States

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